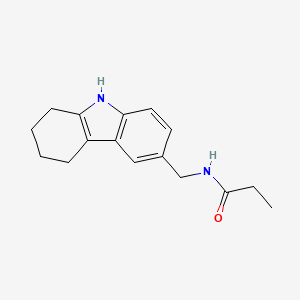

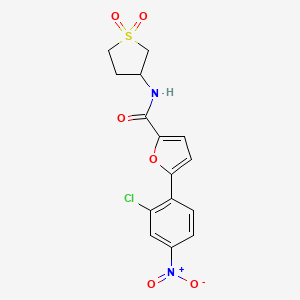

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

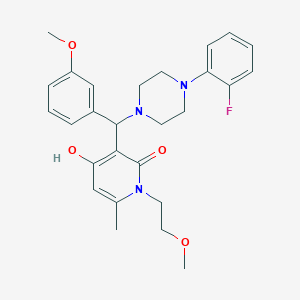

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide is a compound that falls within the class of carbazole derivatives. Carbazoles are heterocyclic organic compounds that have shown potential in various pharmaceutical applications due to their diverse biological activities. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and biological evaluation of related carbazole and sulfonamide derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related carbazole derivatives is described in the second paper, where an efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide is reported . The key step involves an asymmetric reductive amination with high diastereofacial selectivity. This method could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions to suit the specific structural requirements of the target compound.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is crucial for their biological activity. The first paper discusses the use of Density Functional Theory (DFT) calculations to investigate the molecular and electronic structures of sulfonamide derivatives . Similar computational methods could be employed to analyze the molecular structure of this compound, which would provide insights into its electronic properties and potential sites for electrophilic and nucleophilic attack.

Chemical Reactions Analysis

The reactivity of carbazole derivatives can be inferred from the chemical reactions they undergo. The third paper describes the synthesis of N-(5-(2-chlorobenzylidene)-4-oxo-2-arylthiazolidin-3-yl)-2-(6-methoxynaphthalen-2-yl) propanamide, which involves a condensation reaction . This suggests that carbazole derivatives can participate in condensation reactions, which could be relevant for further functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of this compound, they do provide information on related compounds. For example, the spectroscopic properties such as 1H NMR and FT-IR of sulfonamide derivatives are reported in the first paper . These techniques could be applied to determine the physical and chemical properties of the compound , including solubility, melting point, and stability.

科学的研究の応用

Temozolomide in Cancer Treatment

Efficacy and Mechanism of Action

Temozolomide (TMZ) has been extensively studied for its therapeutic benefits in treating malignant pheochromocytoma and paraganglioma (MPP), showcasing its effectiveness as an antitumor agent. Its mechanism involves the inhibition of DNA replication by causing DNA damage, which is repaired by various mechanisms including O(6)-methylguanine-DNA methyltransferase (MGMT) promoter methylation and MGMT expression. The efficacy of TMZ is closely associated with the presence of the SDHB mutation and the hypermethylation of the MGMT promoter, leading to low MGMT expression in tumors (Hadoux et al., 2014).

Comparative Studies

A comparative analysis of TMZ against dacarbazine in the treatment of advanced metastatic melanoma demonstrated no major difference in drug safety profiles, with TMZ offering an orally administrable alternative. This indicates the importance of comparing new drug candidates with existing therapies to establish their place in treatment protocols (Middleton et al., 2000).

Toxicity and Side Effects

The investigation of drug-induced toxicities is crucial for understanding the safety profile of new compounds. Studies have indicated the potential for CD4+ lymphopenia in melanoma patients treated with temozolomide, highlighting the need for careful monitoring and management of side effects in patients undergoing treatment with new drugs (Su et al., 2004).

特性

IUPAC Name |

N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-2-16(19)17-10-11-7-8-15-13(9-11)12-5-3-4-6-14(12)18-15/h7-9,18H,2-6,10H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFSTMBILGKYEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B3014359.png)

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

![1-[(5-Chloropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B3014382.png)